molecular formula C12H25NO2 B14397602 1-(tert-Butylamino)-3-(2-cyclopropylethoxy)propan-2-ol CAS No. 88135-02-8

1-(tert-Butylamino)-3-(2-cyclopropylethoxy)propan-2-ol

Cat. No.: B14397602
CAS No.: 88135-02-8
M. Wt: 215.33 g/mol
InChI Key: IIJUJRXELHSCDL-UHFFFAOYSA-N
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Description

1-(tert-Butylamino)-3-(2-cyclopropylethoxy)propan-2-ol is a synthetic organic compound that belongs to the class of beta-blockers. These compounds are commonly used in medicinal chemistry for their ability to interact with beta-adrenergic receptors, which play a crucial role in the regulation of cardiovascular functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butylamino)-3-(2-cyclopropylethoxy)propan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butylamine, 2-cyclopropylethanol, and epichlorohydrin.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butylamino)-3-(2-cyclopropylethoxy)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(tert-Butylamino)-3-(2-cyclopropylethoxy)propan-2-ol has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its interactions with biological receptors and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic effects in treating cardiovascular diseases and other medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(tert-Butylamino)-3-(2-cyclopropylethoxy)propan-2-ol involves its interaction with beta-adrenergic receptors. By binding to these receptors, the compound inhibits the action of endogenous catecholamines, leading to a decrease in heart rate and blood pressure. This makes it useful in the treatment of hypertension and other cardiovascular disorders.

Comparison with Similar Compounds

Similar Compounds

    Propranolol: Another beta-blocker with similar cardiovascular effects.

    Atenolol: A selective beta-blocker used to treat hypertension.

    Metoprolol: A beta-blocker with applications in treating heart conditions.

Uniqueness

1-(tert-Butylamino)-3-(2-cyclopropylethoxy)propan-2-ol is unique due to its specific chemical structure, which imparts distinct pharmacological properties. The presence of the tert-butylamino and cyclopropylethoxy groups contributes to its unique binding affinity and selectivity for beta-adrenergic receptors.

Properties

CAS No.

88135-02-8

Molecular Formula

C12H25NO2

Molecular Weight

215.33 g/mol

IUPAC Name

1-(tert-butylamino)-3-(2-cyclopropylethoxy)propan-2-ol

InChI

InChI=1S/C12H25NO2/c1-12(2,3)13-8-11(14)9-15-7-6-10-4-5-10/h10-11,13-14H,4-9H2,1-3H3

InChI Key

IIJUJRXELHSCDL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(COCCC1CC1)O

Origin of Product

United States

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